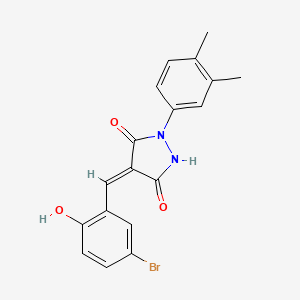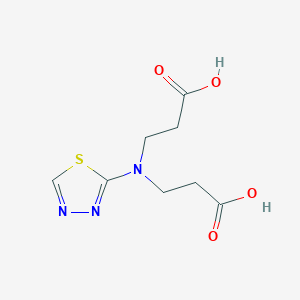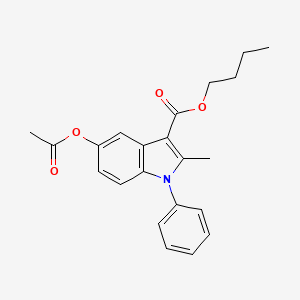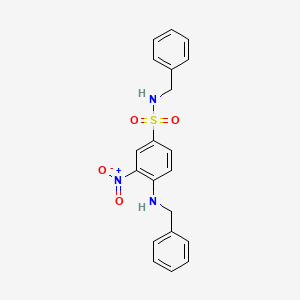
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide, commonly known as NBBS, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. NBBS has shown promising results in various scientific research applications due to its unique structural features and mechanism of action.
Wirkmechanismus
NBBS is believed to exert its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in several types of cancer cells. CA IX plays a crucial role in the regulation of the pH of cancer cells, which is essential for their survival and growth. By inhibiting the activity of CA IX, NBBS disrupts the pH regulation of cancer cells, leading to their death. Additionally, NBBS has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
NBBS has been found to have several biochemical and physiological effects. Studies have shown that NBBS inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. NBBS has also been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer. Furthermore, NBBS has been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NBBS has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Furthermore, NBBS has been found to be stable under a wide range of conditions, making it a suitable candidate for in vitro and in vivo experiments. However, NBBS has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of NBBS. One potential direction is the development of NBBS-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to investigate the mechanism of action of NBBS and its potential targets in cancer cells. Furthermore, the development of more efficient synthesis methods for NBBS and its derivatives could lead to the discovery of new and more potent anticancer agents. Finally, the potential use of NBBS as an antiviral agent warrants further investigation, particularly in the context of HIV treatment.
In conclusion, NBBS is a sulfonamide derivative that has shown promising results in various scientific research applications. Its unique structural features and mechanism of action make it a potential candidate for the development of drugs for the treatment of cancer, inflammatory diseases, and viral infections. Further studies are needed to fully understand the potential of NBBS and its derivatives in the field of medicinal chemistry.
Synthesemethoden
NBBS can be synthesized by the reaction between 4-nitrobenzenesulfonyl chloride and benzylamine in the presence of a base such as triethylamine. The reaction yields NBBS as a white solid, which can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
NBBS has been extensively studied for its potential in various scientific research applications. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of several cancer cell lines, including breast cancer, colon cancer, and lung cancer. NBBS has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, NBBS has shown potential as an antiviral agent, with studies demonstrating its ability to inhibit the replication of the human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
N-benzyl-4-(benzylamino)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-23(25)20-13-18(28(26,27)22-15-17-9-5-2-6-10-17)11-12-19(20)21-14-16-7-3-1-4-8-16/h1-13,21-22H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJMWYXEENTAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylamino)-3-{[3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B5010154.png)
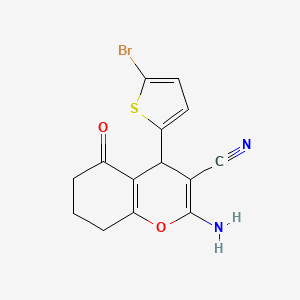
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5010167.png)
![2-{[(4-{[2-(diethylamino)ethoxy]carbonyl}phenyl)amino]carbonyl}benzoic acid](/img/structure/B5010174.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)
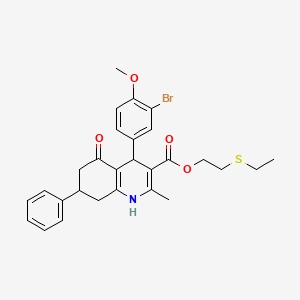
![2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)
![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)
